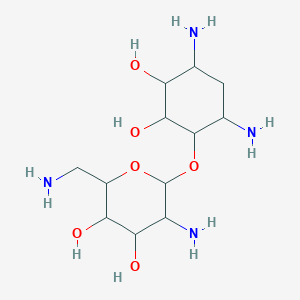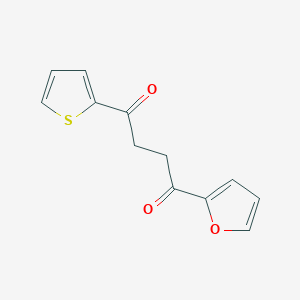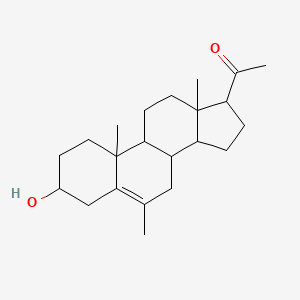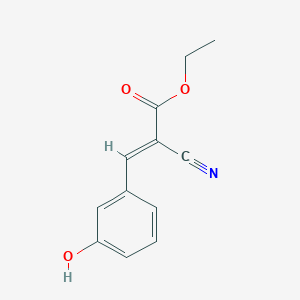![molecular formula C16H13N5O2S B11998179 N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide is a complex organic compound with the molecular formula C16H13N5O2S. This compound is known for its unique structure, which includes both an indole and a thiocarbonohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism by which N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiocarbonohydrazide moieties. These interactions can modulate biochemical pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- N-[(E)-(2-hydroxyphenyl)methylidene]thiocarbonohydrazide
- N-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
- N-[(E)-(2-hydroxyphenyl)methylidene]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine
Uniqueness
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide is unique due to the presence of both an indole and a thiocarbonohydrazide moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research.
属性
分子式 |
C16H13N5O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H13N5O2S/c22-13-8-4-1-5-10(13)9-17-20-16(24)21-19-14-11-6-2-3-7-12(11)18-15(14)23/h1-9,18,22-23H,(H,20,24)/b17-9+,21-19? |
InChI 键 |
JNMYRSBLTWVNGW-KTZXMHCLSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N=NC2=C(NC3=CC=CC=C32)O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N=NC2=C(NC3=CC=CC=C32)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)

![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)




